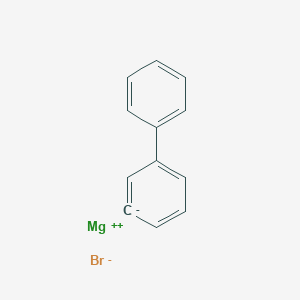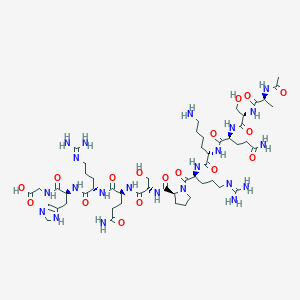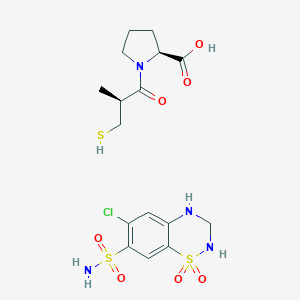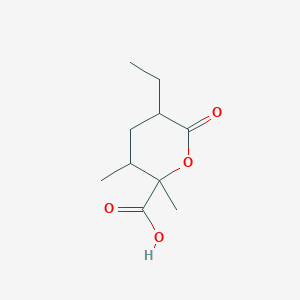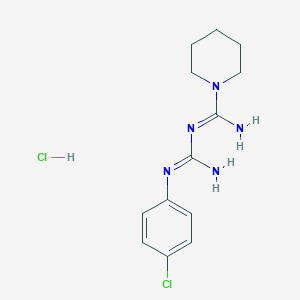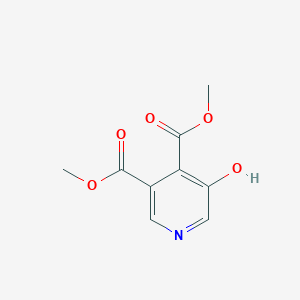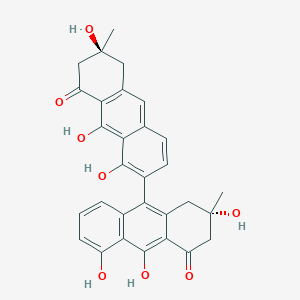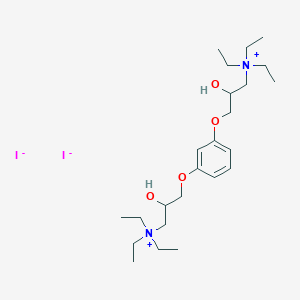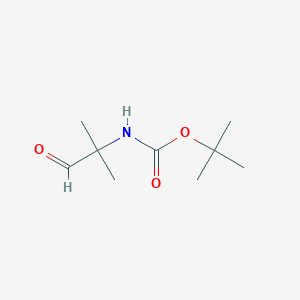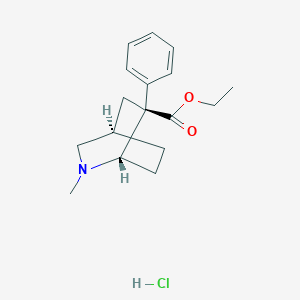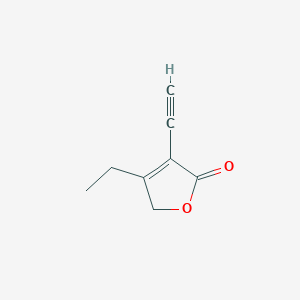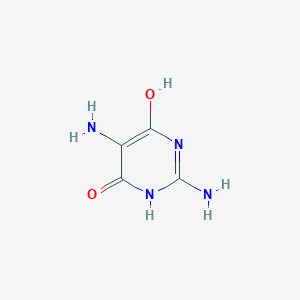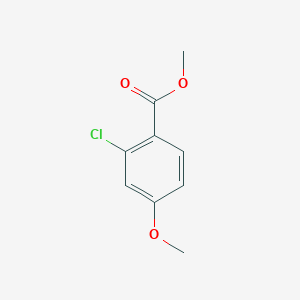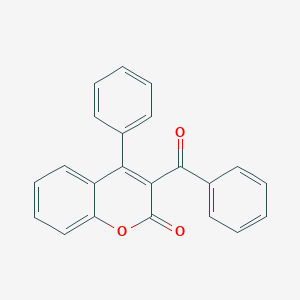
Coumarin, 3-benzoyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-benzoyl-4-phenyl- is a type of organic compound that is widely used in scientific research applications. It is a member of the coumarin family, which is a class of compounds that are known for their diverse biological activities. Coumarin, 3-benzoyl-4-phenyl- is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Coumarin, 3-benzoyl-4-phenyl- is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of enzymes, such as tyrosinase and cyclooxygenase, and the induction of apoptosis in cancer cells. It has also been shown to scavenge free radicals and inhibit lipid peroxidation.
Biochemische Und Physiologische Effekte
Coumarin, 3-benzoyl-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin, 3-benzoyl-4-phenyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Coumarin, 3-benzoyl-4-phenyl-. One area of interest is its potential use in the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Conclusion:
Coumarin, 3-benzoyl-4-phenyl- is a versatile organic compound that has been extensively studied for its diverse biological activities. It is synthesized using various methods and has been used in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Coumarin, 3-benzoyl-4-phenyl- for use in various applications.
Synthesemethoden
Coumarin, 3-benzoyl-4-phenyl- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde and malonic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization in the presence of a dehydrating agent to yield Coumarin, 3-benzoyl-4-phenyl-. Other methods of synthesis include the Perkin reaction, Pechmann condensation, and Wittig reaction.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-benzoyl-4-phenyl- has been extensively studied for its diverse biological activities. It has been shown to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Coumarin, 3-benzoyl-4-phenyl- has been used in various scientific research studies, including drug discovery, cancer research, and microbiology.
Eigenschaften
CAS-Nummer |
19725-29-2 |
|---|---|
Produktname |
Coumarin, 3-benzoyl-4-phenyl- |
Molekularformel |
C22H14O3 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
3-benzoyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H |
InChI-Schlüssel |
FMCKKHCHCKODSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Synonyme |
3-Benzoyl-4-phenylcoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



